N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c21-16-9-4-10-17-19(16)22-20(27-17)23(12-15-8-5-11-25-15)18(24)13-26-14-6-2-1-3-7-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVWNCSFXVYPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 4-fluoroaniline, the benzothiazole ring can be synthesized through a cyclization reaction with a suitable sulfur donor, such as carbon disulfide, under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable base.
Formation of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution: The 4-fluorine in the target compound and GB30 likely improves metabolic stability compared to non-halogenated analogs (e.g., ’s compound) .
- Solubility: The furan-2-ylmethyl group in the target compound may enhance aqueous solubility relative to bulky aromatic substituents (e.g., 8c’s morpholinoethoxy group), though this requires experimental validation .
- Synthetic Feasibility: Lower yields in morpholinoethoxy derivatives (e.g., 8c, 21%) suggest steric hindrance or reactivity challenges, whereas quinazolinone derivatives (e.g., 7b) achieve higher yields (80%) due to optimized reaction conditions .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: The target compound’s phenoxyacetamide group would display νC=O near 1680–1700 cm⁻¹, similar to GB30 (1680 cm⁻¹) and quinazolinone derivatives (1660 cm⁻¹) .
- NMR Shifts: The 4-fluorobenzo[d]thiazole moiety would resonate at δ 160–165 ppm in 13C-NMR (cf. δ 167.2 ppm for quinazolinone C=O) .
- LCMS/MS : A molecular ion peak near m/z 430–450 is anticipated, comparable to GB30 (m/z 412.0) and thiazole derivatives (m/z 298.4) .
Q & A
Q. Key Methodological Considerations :
- Catalysts : Use of anhydrous aluminum chloride for cyclization steps improves regioselectivity .
- Reaction Monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate formation .
Which spectroscopic and analytical techniques are critical for structural characterization and purity assessment?
Q. Basic
NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the benzothiazole, furan, and acetamide moieties. For example, the furan methylene group (N-CH₂-furan) appears as a triplet at δ ~4.5–5.0 ppm .
Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 342.41 for C₁₈H₁₈N₂O₂S) .
IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) confirm functional groups .
Q. Advanced :
- X-ray Crystallography : Resolves stereoelectronic effects, such as the dihedral angle between benzothiazole and phenoxy groups, influencing biological activity .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity through modifications to the thiazole and furan moieties?
Advanced
Methodological Framework :
Substitution Patterns :
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -F) enhances electrophilicity and target binding. For example, 4-fluorobenzo[d]thiazol-2-yl analogs show 2.5-fold higher enzyme inhibition than methyl-substituted derivatives .
- Furan Modifications : Replacing furan with thiophene alters lipophilicity, impacting membrane permeability .
In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or tubulin. For instance, fluorine at C4 of benzothiazole forms hydrogen bonds with kinase active sites .
In Vitro Validation : Dose-response assays (e.g., IC₅₀ in cancer cell lines) quantify potency shifts post-modification .
Q. Advanced
Molecular Docking :
- Target Selection : Prioritize kinases (e.g., EGFR, Aurora B) based on benzothiazole’s known affinity .
- Validation : Compare docking scores (e.g., Glide XP) with experimental IC₅₀ values. For example, a docking score ≤ −9.0 kcal/mol correlates with submicromolar activity .
Molecular Dynamics (MD) :
- Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability. RMSD < 2.0 Å indicates stable interactions .
Free Energy Calculations : MM-PBSA/GBSA quantifies contributions of hydrophobic (ΔG ~−5 kcal/mol) and electrostatic (ΔG ~−3 kcal/mol) interactions .
How are in vitro assays designed to evaluate anticancer or antimicrobial activity, and how can contradictory data be resolved?
Q. Basic
Anticancer Screening :
- Cell Lines : Use panels (e.g., NCI-60) to assess selectivity. GI₅₀ values < 10 μM indicate potency .
- Mechanistic Assays : Flow cytometry (apoptosis via Annexin V) and Western blotting (PARP cleavage) confirm mode of action .
Antimicrobial Testing :
- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. Advanced :
- Data Contradictions : Cross-validate using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction). Batch-to-batch purity (HPLC ≥ 95%) and solvent effects (DMSO vs. saline) must be controlled .
What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?
Q. Advanced
Prodrug Approaches : Esterification of the acetamide group enhances solubility (e.g., phosphate prodrugs increase aqueous solubility 10-fold) .
Structural Tweaks :
- PEGylation : Adding polyethylene glycol (PEG) chains to the phenoxy group reduces hepatic clearance .
- Heterocycle Replacement : Replacing furan with pyran increases metabolic stability (t₁/₂ from 2.1 → 5.3 h in microsomes) .
Formulation : Nanoemulsions or liposomes improve bioavailability (e.g., 2.8-fold AUC increase in rat models) .
How do stability profiles under varying pH and temperature conditions influence experimental protocols?
Q. Basic
pH Stability :
- Acidic Conditions (pH 2–3) : Hydrolysis of the acetamide group occurs within 24 h, requiring storage at neutral pH .
- Basic Conditions (pH 9–10) : Thiazole ring degradation observed via HPLC .
Thermal Stability : Decomposition above 150°C (DSC/TGA) mandates low-temperature storage (−20°C) .
Q. Methodological Impact :
- Solvent Choice : Use DMSO for stock solutions to prevent aggregation. Pre-warm to 37°C to avoid precipitation in cell culture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
